molecular formula C14H12BNO6 B1274376 (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid CAS No. 850568-58-0

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid

Cat. No. B1274376
CAS RN: 850568-58-0
M. Wt: 301.06 g/mol
InChI Key: WCPSHLUESXPJCV-UHFFFAOYSA-N
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Description

“(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 184000-11-1 . It has a molecular weight of 256.07 and its IUPAC name is 4-[(benzyloxy)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method for the synthesis of boronic acids involves the Suzuki–Miyaura coupling . This reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of “(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” can be represented by the InChI code: 1S/C14H13BO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9,17-18H,10H2 .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with an organic halide or triflate in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” is a solid compound . It has a density of 1.3±0.1 g/cm³, a boiling point of 454.9±47.0 °C at 760 mmHg, and a flash point of 228.9±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

Phenylboronic acids, such as (4-Benzyloxycarbonyl-2-nitro)phenylboronic acid, are commonly used in organic synthesis . They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Suzuki-Miyaura Cross-Couplings

This compound can be used as a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.

Ruthenium Catalyzed Direct Arylation

It can also be used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines . This is a method for the direct functionalization of C-H bonds in organic compounds.

Diels-Alder or C-H Activation Reactions

The compound can be used in Diels-Alder or C-H activation reactions . These are types of organic reactions that form a cyclohexene system or activate C-H bonds respectively.

Regioselective Suzuki-Miyaura Coupling

It can be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulations . These are types of reactions used to create carbon-carbon bonds in organic compounds.

Pd-Catalyzed Regioselective Cross-Coupling Reactions

Similar to other phenylboronic acids, it can be used in Pd-catalyzed regioselective cross-coupling reactions . This is a type of reaction used to form carbon-carbon bonds in organic compounds.

Safety and Hazards

This compound is considered hazardous and is harmful if swallowed . It should be handled with care, avoiding dust formation and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical attention if necessary .

Future Directions

The use of boronic acids in chemical reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields of chemistry .

properties

IUPAC Name

(2-nitro-4-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-7-12(15(18)19)13(8-11)16(20)21/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPSHLUESXPJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397473
Record name {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid

CAS RN

850568-58-0
Record name {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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